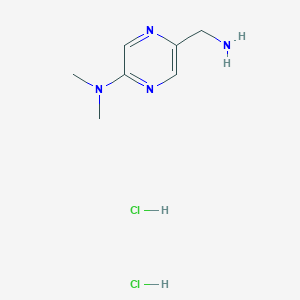![molecular formula C23H22FN7O2 B2520468 2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920225-86-1](/img/structure/B2520468.png)
2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is an organic compound with a complex structure incorporating a fluorophenoxy group, a piperazinyl ring, and a triazolopyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves several steps:
Synthesis of the fluoro-phenol derivative: : Reacting 2-fluorophenol with an appropriate halide under basic conditions.
Formation of the piperazine intermediate: : Introducing a piperazine ring through a nucleophilic substitution reaction.
Construction of the triazolopyrimidine core: : Using a cyclization reaction involving a precursor such as p-tolylamine with triazole and pyrimidine moieties.
Linking these components: : Employing a coupling reaction to attach the triazolopyrimidine segment to the piperazine-fluorophenoxy framework.
Industrial Production Methods
In industrial settings, the production of this compound would scale up the laboratory methods, optimizing reaction conditions (temperature, pressure, solvent choice) and employing continuous flow reactors to enhance yield and purity while minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The fluorophenoxy group can undergo electrophilic aromatic substitution reactions.
Reduction: : Selective reduction of the triazolopyrimidine moiety might be possible.
Substitution: : The piperazine ring allows for nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: : Alkyl halides or sulfonates under basic conditions.
Major Products Formed
From oxidation: : Phenolic derivatives.
From reduction: : Partially or fully hydrogenated triazolopyrimidine derivatives.
From substitution: : Alkylated or acylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in synthetic pathways: : Used as a building block for more complex chemical entities.
Biology and Medicine
Pharmacological research: : Evaluated for potential therapeutic properties due to its complex molecular architecture.
Bioactive studies: : Investigated for its interaction with biological macromolecules and cellular pathways.
Industry
Material science: : Studied for possible applications in creating advanced materials or as a ligand in metal-organic frameworks.
Wirkmechanismus
The compound's mechanism of action hinges on its ability to interact with specific molecular targets, potentially involving:
Binding to enzymes: : Modulating enzymatic activity through competitive inhibition.
Interacting with receptors: : Affecting receptor-mediated signal transduction pathways.
Altering gene expression: : Possibly influencing transcriptional or post-transcriptional processes.
Vergleich Mit ähnlichen Verbindungen
Unique Features
2-(2-Fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone distinguishes itself through:
Structural complexity: : Unique combination of functional groups.
Versatile reactivity: : Diverse chemical reactivity compared to simpler analogs.
Similar Compounds
2-(2-Fluorophenoxy)-1-(4-piperazinyl)ethanone: : Lacks the triazolopyrimidine moiety.
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone: : Absence of the fluorophenoxy group.
2-(2-Fluorophenoxy)ethanone: : Much simpler structure, fewer reactive sites.
This compound is a fascinating subject for continued research and development, especially given its potential in multiple scientific domains.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c1-16-6-8-17(9-7-16)31-23-21(27-28-31)22(25-15-26-23)30-12-10-29(11-13-30)20(32)14-33-19-5-3-2-4-18(19)24/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNLCCWFLUKOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2520386.png)
![2-(2-(Diethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520387.png)
![Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate](/img/structure/B2520389.png)



![Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate](/img/structure/B2520394.png)



![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2520398.png)

![Tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2520406.png)
